[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
This compound is a hybrid heterocyclic molecule combining two pharmacologically relevant scaffolds: a 1,3-oxazole ring and a 1,2,3-triazole moiety. The oxazole ring is substituted with a 3-chlorophenyl group at position 2 and a methyl group at position 5, while the triazole ring is linked to a 2-ethoxyphenyl group at position 1 and a methyl group at position 3.
Properties
IUPAC Name |
[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4/c1-4-30-20-11-6-5-10-19(20)28-14(2)21(26-27-28)23(29)31-13-18-15(3)32-22(25-18)16-8-7-9-17(24)12-16/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCGIEZFGUXSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Scaffold Diversity
- Oxazole vs. Thiazole/Oxadiazole : The target compound’s oxazole ring (electron-rich oxygen) contrasts with thiazole (sulfur-containing, polarizable) in and oxadiazole (nitrogen-rich, planar) in . Oxadiazoles are often associated with enhanced metabolic stability compared to oxazoles .
- Triazole Linkage: All compounds share a 1,2,3-triazole core, but substitution patterns vary.
Substituent Effects
- Chlorophenyl Groups : The 3-chlorophenyl substituent in the target compound vs. 2-chlorophenyl in may influence π-π stacking orientation. Ortho-substituted chlorophenyl groups (as in ) often reduce rotational freedom, enhancing binding specificity .
- Ethoxy vs. Methoxy Groups : The 2-ethoxyphenyl group in the target compound offers increased lipophilicity compared to methoxy groups in , which could enhance membrane permeability but reduce aqueous solubility.
Functional Group Implications
- Ester vs. Amide Linkages : The ester group in the target compound is prone to hydrolysis, unlike the stable amide bond in . This may necessitate prodrug strategies for in vivo applications.
- Trifluoromethyl vs. Chlorine : The trifluoromethyl group in provides strong electron-withdrawing effects and metabolic resistance, absent in the chlorine-dominated target compound .
Methodological Considerations
Structural comparisons rely on crystallographic data refined using programs like SHELXL and visualized via tools such as WinGX/ORTEP . For instance, the oxadiazole-triazole compound in was likely resolved using SHELX algorithms, ensuring accurate bond-length and angle measurements for comparative analysis .
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